molecular formula C20H20ClNO2 B2893348 (E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide CAS No. 2035004-62-5

(E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide

Cat. No.: B2893348
CAS No.: 2035004-62-5
M. Wt: 341.84
InChI Key: HIHOUQMTDPQYNT-VQHVLOKHSA-N
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Description

The compound (E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide is an acrylamide derivative featuring:

  • An (E)-configured α,β-unsaturated carbonyl group, critical for electronic conjugation and biological activity.
  • A 2-chlorophenyl substituent at the β-position, which enhances lipophilicity and influences receptor binding.
  • An N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl) group, providing a rigid, oxygen-containing heterocyclic scaffold that may improve metabolic stability and target selectivity.

This compound’s stereochemistry and substituent arrangement are confirmed via single-crystal X-ray analysis (as seen in analogous acrylamides) . Its design aligns with strategies to optimize pharmacokinetic properties and bioactivity through structural hybridization.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-14(12-15-6-8-19-17(13-15)10-11-24-19)22-20(23)9-7-16-4-2-3-5-18(16)21/h2-9,13-14H,10-12H2,1H3,(H,22,23)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHOUQMTDPQYNT-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide typically involves a multi-step process:

    Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Dihydrobenzofuran Moiety: The dihydrobenzofuran group is incorporated through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Analogs with Dihydrobenzofuran Moieties

Several compounds share the 2,3-dihydrobenzofuran scaffold but differ in substituents and biological targets:

Compound Name Key Structural Features Biological Activity/Notes Reference
Compound 1* from (E)-3-(2-(3-hydroxy-5-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)-N-(4-hydroxyphenethyl)acrylamide Anti-nasopharyngeal carcinoma (NPC) activity
Compound 2* from (E)-3-(2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)-N-(4-hydroxyphenethyl)acrylamide Enhanced solubility due to polar substituents
NPS R568 () (R)-N-(3-methoxy-α-phenylethyl)-3-(2-chlorophenyl)-1-propylamine hydrochloride Calcium-sensing receptor modulator

Key Observations :

  • The dihydrobenzofuran core in the target compound may confer improved metabolic stability compared to simpler phenyl or alkyl chains, as seen in anti-NPC analogs .
  • NPS R568 shares the 2-chlorophenyl group but lacks the acrylamide moiety, highlighting the importance of the α,β-unsaturated system for target-specific interactions .

Chlorophenyl-Containing Acrylamides

Compounds with 2-chlorophenyl or related aryl groups exhibit varied bioactivities:

Compound Name Key Structural Features Biological Activity/Notes Reference
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) 2-chlorophenyl acrylamide with indole-ethylamine substituent Potent anti-BChE activity (IC₅₀ = 1.95 μM)
(E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1-phenylbutyl)acrylamide (13) Bromo and cyano substituents on acrylamide Synthetic intermediate for kinase inhibitors
N-(2-Chloro-5-nitrophenyl)-N-(3-chloro-1-propionyl)thiourea Thiourea derivative with nitro and chloro groups Structural characterization via crystallography

Key Observations :

  • The 2-chlorophenyl group in the target compound and 5b enhances enzyme inhibition (e.g., BChE) via hydrophobic and halogen-bonding interactions .
  • Cyanostyryl derivatives (e.g., compound 13) demonstrate the versatility of acrylamides in medicinal chemistry, though their electron-withdrawing groups may reduce bioavailability compared to the target compound .

Analogs with Modified Amide Substituents

Variations in the amide side chain influence target engagement:

Compound Name Key Structural Features Biological Activity/Notes Reference
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide Carboxamide with methylsulfonyl and oxoimidazolidine groups Unknown activity; structural analog
5-MAPDB 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine Psychoactive amphetamine analog

Key Observations :

  • Replacing acrylamide with carboxamide (as in ) eliminates the α,β-unsaturated system, likely reducing electrophilic reactivity and altering target selectivity.
  • 5-MAPDB shares the dihydrobenzofuran-propan-2-amine scaffold but lacks the acrylamide group, emphasizing the pharmacophoric role of the carbonyl group in the target compound .

Computational Analysis

  • Electron Localization Function (ELF) and Multiwfn analyses () reveal strong conjugation across the acrylamide group, enhancing stability and interaction with biological targets .
  • Noncovalent interaction (NCI) plots () suggest that the 2-chlorophenyl group participates in halogen bonding, while the dihydrobenzofuran oxygen engages in hydrogen bonding .

Biological Activity

(E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound has been achieved through various methods, including ultrasound-assisted techniques which enhance reaction efficiency and yield. The general procedure involves the reaction of 2,3-dihydrobenzofuran derivatives with substituted aromatic compounds under controlled conditions, leading to the desired acrylamide derivatives .

Biological Activity

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds in this class have shown moderate to potent activity against several cancer cell lines, including TK-10 and HT-29, with mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. In vitro assays have shown significant inhibition of bacterial growth against various strains, suggesting potential applications as an antibacterial agent . The structure-activity relationship studies indicate that modifications to the chlorophenyl and dihydrobenzofuran moieties can enhance antimicrobial efficacy.

Anti-inflammatory Effects

Some studies have reported anti-inflammatory activities associated with related compounds. These effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

  • The presence of the chlorophenyl group is crucial for enhancing lipophilicity and biological activity.
  • Modifications on the dihydrobenzofuran moiety can lead to variations in potency against specific targets.

Table 1: Key Structural Features and Biological Activities

Compound VariantStructural FeatureBiological ActivityReference
AChlorophenylAnticancer
BDihydrobenzofuranAntimicrobial
CPropan-2-yl amineAnti-inflammatory

Case Studies

Several case studies illustrate the biological potential of this compound:

  • Anticancer Study : A series of derivatives were tested against cancer cell lines, revealing that modifications at the N-substituent position significantly affected cytotoxicity. The most potent derivative showed an IC50 value in the low micromolar range against HT-29 cells .
  • Antimicrobial Research : In a comparative study, this compound exhibited superior activity against Gram-positive bacteria compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Q & A

Q. What are the key synthetic pathways for (E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including:

  • Amide coupling : Reacting 2-chlorophenylacrylic acid derivatives with a propan-2-amine-substituted dihydrobenzofuran precursor under coupling agents like EDCI/HOBt .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) are preferred for high yields, with temperature control (0–25°C) to minimize side reactions .
  • Purification : Column chromatography or preparative HPLC is used to isolate the (E)-isomer, confirmed via NMR (e.g., coupling constants for trans-configuration) .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the acrylamide’s (E)-configuration (J = 15–16 Hz for trans-vinylic protons) and aromatic substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C₂₀H₁₉ClNO₂ requires m/z 340.1104) .
  • X-ray crystallography (if available): Resolves 3D conformation, including dihedral angles between the chlorophenyl and dihydrobenzofuran moieties .

Q. What preliminary biological activities have been reported for structurally related acrylamides?

Analogues with chlorophenyl and heterocyclic substituents show:

  • Antimicrobial activity : MIC values ≤ 8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Neuroprotective potential : Inhibition of Aβ fibril aggregation in Alzheimer’s models (IC₅₀ ~10 µM) .
  • Cytotoxicity : Selective activity against cancer cell lines (e.g., HepG2, IC₅₀ 15 µM) via caspase-3 activation .

Advanced Research Questions

Q. How can conflicting data on biological activity across similar acrylamides be resolved?

Contradictions may arise from:

  • Solubility differences : Use standardized DMSO stock solutions (≤0.1% v/v) to ensure consistent bioavailability .
  • Assay variability : Validate protocols (e.g., MTT assay) with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural nuances : Compare substituent effects (e.g., 2-chlorophenyl vs. 3-nitrophenyl) using SAR tables (Table 1) .

Table 1. Substituent Impact on Biological Activity

Substituent (R)Activity (IC₅₀, µM)Target
2-Cl-Ph15.2 (HepG2)Caspase-3
3-NO₂-Ph8.7 (S. aureus)Membrane integrity

Q. What computational strategies are recommended to predict target interactions and optimize binding affinity?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs, focusing on hydrogen bonds with the acrylamide carbonyl .
  • MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories) to identify critical residues (e.g., Lys532 in EGFR) .
  • QSAR models : Train on datasets (n > 50 analogues) to correlate logP, polar surface area, and IC₅₀ values .

Q. How can reaction yields be improved during scale-up synthesis?

  • Catalyst screening : Replace EDCI with BOP-Cl for higher efficiency (yield increase from 65% to 85%) .
  • Flow chemistry : Continuous flow systems reduce reaction time (2h vs. 12h batch) and improve purity (>98%) .
  • In-line analytics : Use FTIR or ReactIR to monitor intermediates in real-time .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH stability assays : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC-MS/MS .
  • Metabolic stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify metabolites (e.g., hydroxylation at dihydrobenzofuran) .

Methodological Notes for Data Contradictions

  • Reproducibility : Share raw spectral data (NMR, HRMS) in open-access repositories.
  • Negative results : Publish inactive analogues to refine SAR hypotheses .
  • Collaborative validation : Cross-test compounds in multiple labs using blinded samples .

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